
(2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide is a chemical compound with the molecular formula C7H16BrCl2N3O
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide typically involves the reaction of 2-chloroethylamine hydrochloride with 2-aminopropanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as water or ethanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated equipment to maintain consistent reaction conditions. The process may include steps such as purification and crystallization to achieve high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amines or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as ammonia or primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted amines.
Aplicaciones Científicas De Investigación
(2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of (2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, affecting their function and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Aminopropanoylamino)-bis(2-chloroethyl)azanium chloride
- (2-Aminopropanoylamino)-bis(2-chloroethyl)azanium iodide
Uniqueness
(2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide is unique due to its specific molecular structure and the presence of bromide as the counterion. This gives it distinct chemical and physical properties compared to its chloride and iodide counterparts, which can influence its reactivity and applications.
Propiedades
Número CAS |
92352-08-4 |
|---|---|
Fórmula molecular |
C7H16BrCl2N3O |
Peso molecular |
309.03 g/mol |
Nombre IUPAC |
(2-aminopropanoylamino)-bis(2-chloroethyl)azanium;bromide |
InChI |
InChI=1S/C7H15Cl2N3O.BrH/c1-6(10)7(13)11-12(4-2-8)5-3-9;/h6H,2-5,10H2,1H3,(H,11,13);1H |
Clave InChI |
QZFFLGQAFRHKRY-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N[NH+](CCCl)CCCl)N.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


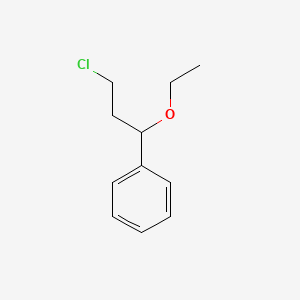
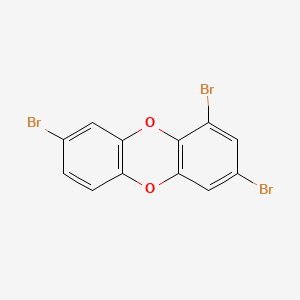
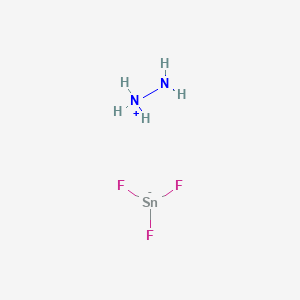

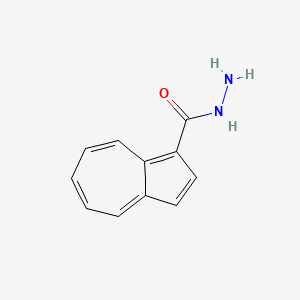

![(3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one](/img/structure/B13790106.png)
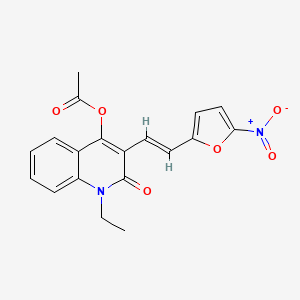
![2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]-](/img/structure/B13790140.png)
![1-(7-Methoxybenzo[e][1]benzofuran-2-yl)ethanone](/img/structure/B13790147.png)
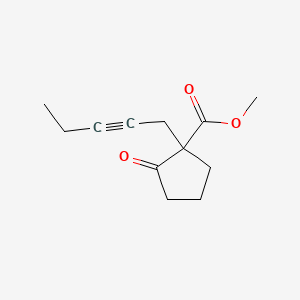
![N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine](/img/structure/B13790151.png)


